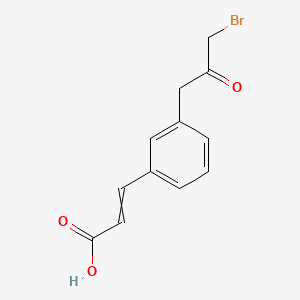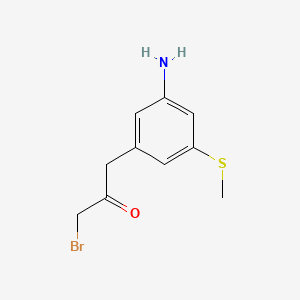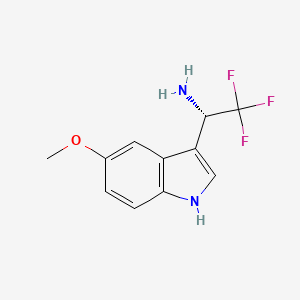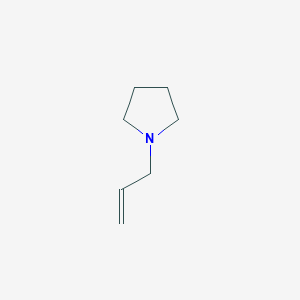
1-Allylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their significant role in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors where pyrrolidine and allyl bromide are continuously fed into the reactor along with a base. The reaction mixture is then subjected to distillation to purify the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-allylpyrrolidone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form N-allylpyrrolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-allylpyrrolidone.
Reduction: N-allylpyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Allylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
1-Allylpyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound without the allyl group.
N-Methylpyrrolidine: A derivative with a methyl group instead of an allyl group.
Pyrrolidinone: An oxidized form of pyrrolidine.
Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The allyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidine
- N-Methylpyrrolidine
- Pyrrolidinone
Conclusion
1-Allylpyrrolidine is a valuable compound in the fields of chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important intermediate for the synthesis of various complex molecules
Eigenschaften
IUPAC Name |
1-prop-2-enylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVIYJNUQVTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339755 |
Source


|
| Record name | Pyrrolidine, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24420-11-9 |
Source


|
| Record name | Pyrrolidine, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
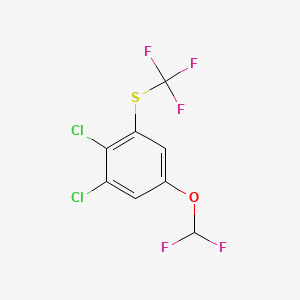
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
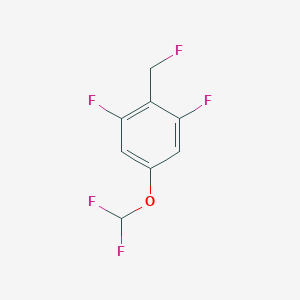
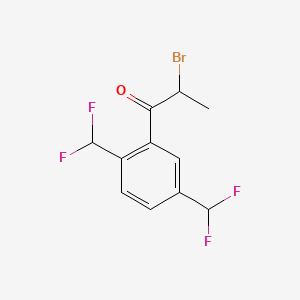
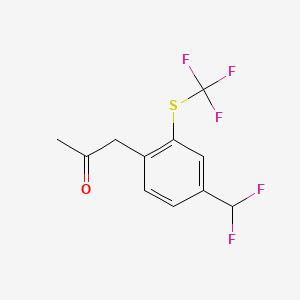
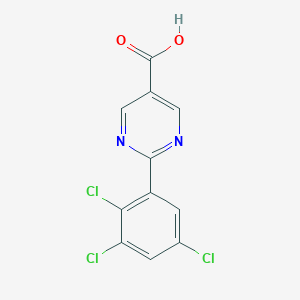
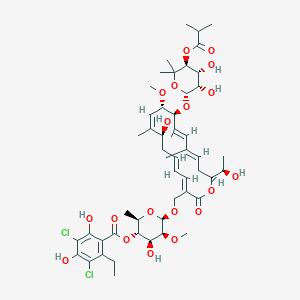
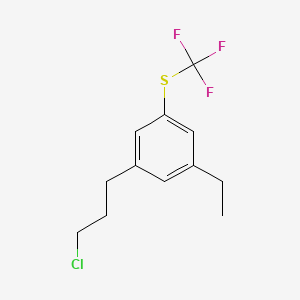
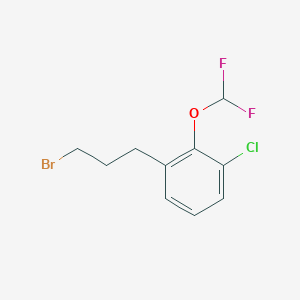
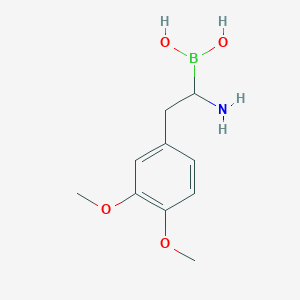
![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
